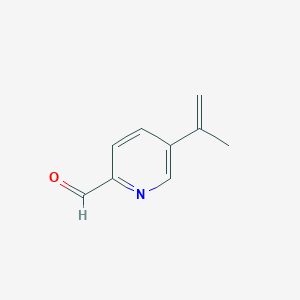
5-(Prop-1-EN-2-YL)pyridine-2-carbaldehyde
Número de catálogo B8603333
Peso molecular: 147.17 g/mol
Clave InChI: WOCOZBZKLXZCIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09174981B2
Procedure details


5-(prop-1-en-2-yl)picolinaldehyde (0.600 g, 4.08 mmol) was dissolved in methanol (15 mL). To this was added Pd(OH)2 (0.600 mgs, 20% catalyst on carbon, 50% water by weight) and the mixture was hydrogenated under a balloon of hydrogen for 2 hours. The mixture was then filtered through GF/F filter paper and the filtrate was concentrated under reduced pressure to give the title compound (84%).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[C:2]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[O:11])=[N:8][CH:9]=1)[CH3:3].[H][H]>CO.[OH-].[OH-].[Pd+2]>[CH:2]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][OH:11])=[N:8][CH:9]=1)([CH3:3])[CH3:1] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C=1C=CC(=NC1)C=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through GF/F
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C=CC(=NC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

